4-Bromo-3-methoxymethyl-5-methylisoxazole
Overview
Description
4-Bromo-3-methoxymethyl-5-methylisoxazole is a useful research compound. Its molecular formula is C6H8BrNO2 and its molecular weight is 206.039. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Isoxazole derivatives have been synthesized and evaluated for their antibacterial properties. For example, the synthesis and antibacterial activity of 3‐(5‐Methylisoxazol‐3‐yl) −1,2,4‐triazolo [3,4‐b]‐1,3,4‐thiadiazine derivatives were explored, highlighting the potential of isoxazole compounds in the development of new antibacterial agents (Hui et al., 2010).
Controlled-Release Formulations
Research into biologically active polymers has led to controlled-release formulations based on modifications of isoxazole compounds. A study demonstrated the fungicidal effects of these compounds and their potential in developing chemically controlled-released formulations (Tai et al., 2002).
Photodynamic Therapy Applications
Isoxazole derivatives have been investigated for their suitability in photodynamic therapy (PDT), a treatment modality for cancer. A study on the synthesis of new zinc phthalocyanine compounds substituted with isoxazole derivative groups showed promising properties for PDT applications, including high singlet oxygen quantum yield (Pişkin et al., 2020).
Organic Synthesis
Isoxazoles serve as key intermediates in organic synthesis. A study detailed the synthesis of 4-substituted 3-ethoxy-5-methylisoxazoles via palladium-catalyzed coupling reactions, showcasing the versatility of isoxazole compounds in constructing complex molecular architectures (Kromann et al., 2001).
Environmental and Biological Applications
Isoxazole derivatives have been evaluated for their environmental and biological applications, such as in the biodegradation of pharmaceutical compounds. Research into the degradation mechanisms of sulfamethoxazole (SMX) identified isoxazole derivatives as by-products, contributing to our understanding of antibiotic degradation pathways in the environment (Mulla et al., 2018).
Mechanism of Action
Mode of Action
Isoxazole compounds often interact with their targets via hydrogen bonding, dipole interactions, and van der waals forces .
Biochemical Pathways
Isoxazole compounds are often involved in a variety of biological processes, but the specifics would depend on the exact structure and functional groups of the compound .
Pharmacokinetics
These properties would be influenced by factors such as the compound’s solubility, stability, and molecular size .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Properties
IUPAC Name |
4-bromo-3-(methoxymethyl)-5-methyl-1,2-oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2/c1-4-6(7)5(3-9-2)8-10-4/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKLSNLBZGYPDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)COC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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